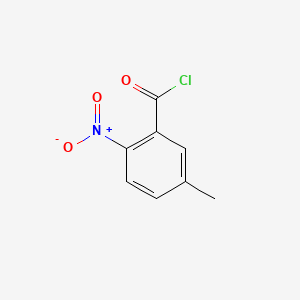

5-Methyl-2-nitrobenzoyl chloride

Beschreibung

BenchChem offers high-quality 5-Methyl-2-nitrobenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-2-nitrobenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methyl-2-nitrobenzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3/c1-5-2-3-7(10(12)13)6(4-5)8(9)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYVZRALCRKXTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192077 | |

| Record name | 5-Methyl-2-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38818-49-4 | |

| Record name | 5-Methyl-2-nitrobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38818-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-nitrobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038818494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-2-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2-nitrobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Methyl-2-nitrobenzoyl chloride CAS number 38818-49-4 characterization

This guide is structured as a high-level technical whitepaper designed for drug discovery chemists and process development scientists. It prioritizes experimental rigor, safety, and data validation over generic descriptions.

CAS: 38818-49-4 | Formula: C₈H₆ClNO₃ | MW: 199.59 g/mol [1]

Executive Summary & Application Context

5-Methyl-2-nitrobenzoyl chloride is a highly reactive electrophilic building block used primarily in the synthesis of nitrogen-containing heterocycles (e.g., quinazolinones, benzoxazoles) and as an acylating agent in Friedel-Crafts reactions. Its structural motif—an ortho-nitro group adjacent to the acyl chloride—imparts significant steric and electronic effects that differentiate it from simple benzoyl chlorides.

Core Challenges:

-

Hydrolytic Instability: Rapid degradation to 5-methyl-2-nitrobenzoic acid (CAS 3113-72-2) upon exposure to atmospheric moisture.

-

Analytical Complexity: Direct reverse-phase HPLC analysis is invalid due to on-column hydrolysis.

-

Isomer Confusion: Frequently confused with 2-methyl-5-nitrobenzoyl chloride; rigorous NMR validation is required to distinguish substitution patterns.

Safety & Handling Protocols

Hazard Profile: Corrosive (Skin Corr. 1B), Lachrymator. Critical Control Point: Moisture Exclusion.

Handling Workflow

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Transfer: Handle only in a fume hood. Use oven-dried glassware.

-

Quenching (Spill/Waste): Do not add water directly to the bulk solid.

-

Protocol: Dilute the acid chloride in dichloromethane (DCM). Slowly add this solution to a stirred mixture of ice/water containing 10% NaOH.

-

Structural Characterization Strategy

Because of its reactivity, characterization relies on a "Dual-Path" approach: direct spectroscopic observation (under inert conditions) and derivatization for purity assessment.

A. Infrared Spectroscopy (ATR-FTIR)

Sample Prep: Rapid analysis of neat solid under N₂ purge.

| Functional Group | Frequency (cm⁻¹) | Diagnostic Value |

| C=O Stretch (Acyl Chloride) | 1770 – 1790 | Primary ID. Significantly higher than the acid precursor (~1680–1700 cm⁻¹). |

| NO₂ (Asymmetric) | 1520 – 1540 | Confirms nitro group presence. |

| NO₂ (Symmetric) | 1340 – 1360 | Confirms nitro group presence. |

| C-Cl Stretch | 600 – 800 | Fingerprint region confirmation. |

B. Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ (Must be dry; neutralize acidity with K₂CO₃ if unsure, or use ampouled solvents). Reference: TMS (0.00 ppm).

Predicted Chemical Shifts & Coupling Logic: The 1,2,5-substitution pattern creates a distinct splitting pattern.

-

H3 (Ortho to NO₂): Deshielded by the nitro group. Appears as a doublet.

-

H4 (Meta to NO₂): Couples with H3 (ortho) and H6 (meta).

-

H6 (Ortho to COCl): Deshielded by the carbonyl. Appears as a doublet (meta coupling to H4 is often small, ~2Hz).

Data Table:

| Position | Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Assignment Logic |

|---|---|---|---|---|

| H3 | 8.05 – 8.15 | Doublet (d) | J ≈ 8.5 | Adjacent to electron-withdrawing NO₂. |

| H6 | 7.60 – 7.70 | Doublet (d) or s | J ≈ 1.5 - 2.0 | Ortho to COCl; Meta to Methyl. |

| H4 | 7.40 – 7.50 | dd or d | J ≈ 8.5, 1.5 | Adjacent to Methyl and H3. |

| -CH₃ | 2.45 – 2.55 | Singlet (s) | - | Benzylic methyl group. |

Note on Isomer Distinction: In the 2-methyl-5-nitro isomer, the methyl group is ortho to the COCl, and the nitro is meta. This changes the coupling constants and the shift of the methyl group (shielding effects).

C. Mass Spectrometry (GC-MS)

Method: Direct injection is possible but thermal degradation can occur.

-

Molecular Ion: m/z 199 (³⁵Cl) / 201 (³⁷Cl) in 3:1 ratio.

-

Base Peak: m/z 164 (Loss of Cl, Formation of Acylium ion [Ar-C≡O]⁺).

Purity Assessment: The Derivatization Protocol

Crucial Insight: You cannot inject CAS 38818-49-4 directly into a standard aqueous/organic HPLC mobile phase. It will hydrolyze to the acid (MW 181), leading to false purity data.

Validated Protocol: Methyl Ester Derivatization

-

Sample: Dissolve ~10 mg of Acid Chloride in 1 mL of dry DCM.

-

Reagent: Add 0.5 mL of Methanol (excess) and 50 µL of Triethylamine (Et₃N) as an acid scavenger.

-

Reaction: Vortex for 1 minute. (Reaction is instantaneous).

-

Analysis: Inject the resulting solution (Methyl 5-methyl-2-nitrobenzoate) into HPLC/LC-MS.

Target Analyte (Methyl Ester):

-

MW: 195.17 g/mol .

-

Retention Time: Will be longer (more non-polar) than the hydrolyzed acid.

Visual Workflows

Figure 1: Characterization Logic Flow

This diagram illustrates the decision tree for validating the identity and purity of the compound.

Caption: Decision tree for spectroscopic validation and chromatographic purity assessment.

Figure 2: Proton Coupling Network (NMR)

Visualizing the spin system to confirm the 1,2,5-substitution pattern.

Caption: 1H NMR coupling network. H3 is deshielded by the nitro group; H6 is deshielded by the acyl chloride.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3016013, 5-Methyl-2-nitrobenzoyl chloride. Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Synthesis and structural elucidation of 5-Methyl-2-nitrobenzoyl chloride

An In-Depth Technical Guide to the Synthesis and Structural Elucidation of 5-Methyl-2-nitrobenzoyl Chloride

Executive Summary

5-Methyl-2-nitrobenzoyl chloride (CAS: 38818-49-4) is a critical electrophilic intermediate used extensively in the synthesis of pharmacophores, particularly substituted benzamides and heterocycles. Its structural motif—combining a reactive acyl chloride, a strongly electron-withdrawing nitro group, and an electron-donating methyl group—makes it a versatile yet challenging scaffold. This guide provides a rigorous, self-validating protocol for its synthesis from commercially available precursors, emphasizing regiocontrol and moisture-free handling.

Strategic Retrosynthesis & Pathway Design

To ensure high purity and yield, we avoid the direct nitration of 3-methylbenzoyl chloride, which often leads to hydrolysis and inseparable isomer mixtures. Instead, the optimal route proceeds through the nitration of the ester derivative of m-toluic acid, followed by hydrolysis and chlorination.

Rationale for Route Selection:

-

Regioselectivity: Nitration of methyl 3-methylbenzoate using

offers superior regiocontrol for the 2-nitro position compared to direct nitration of the acid.[1] -

Purification: The intermediate ester allows for easy recrystallization, removing the 4-nitro isomer before the final chlorination step.[1]

-

Activation: Conversion of the purified acid to the acid chloride using thionyl chloride (

) is cleaner than

Figure 1: Optimized synthetic pathway emphasizing the ester-mediated nitration strategy to maximize regioselectivity.

Experimental Protocols

Precursor Preparation: 5-Methyl-2-nitrobenzoic Acid

Note: If the acid is purchased commercially (CAS 3113-72-2), proceed directly to Section 3.2. This protocol is provided for de novo synthesis.

Reagents: Methyl 3-methylbenzoate, Acetic Anhydride (

-

Nitration:

-

Hydrolysis:

-

Reflux the ester in 10% aqueous

for 2 hours. -

Cool and acidify with

to pH 1.[1] Filter the solid 5-methyl-2-nitrobenzoic acid. -

QC Check: Melting point should be 134–136°C [1].

-

Core Synthesis: Chlorination to 5-Methyl-2-nitrobenzoyl Chloride

This step utilizes Thionyl Chloride (

Reagents:

-

5-Methyl-2-nitrobenzoic acid (18.1 g, 100 mmol)

-

Thionyl Chloride (23.8 g, 14.6 mL, 200 mmol)

-

DMF (Dry, 2-3 drops)

-

Solvent: Toluene (Optional, can be run neat)

Apparatus:

-

250 mL Round Bottom Flask (RBF)

-

Reflux condenser with

drying tube (or -

Gas trap (NaOH scrubber) for

off-gassing

Step-by-Step Protocol:

-

Setup: In a fume hood, charge the RBF with 5-methyl-2-nitrobenzoic acid.

-

Addition: Add Thionyl Chloride in one portion. Add 2 drops of DMF.[1]

-

Reflux: Heat the mixture gradually to reflux (75-80°C). Maintain reflux for 3 hours until the solution becomes clear and gas evolution ceases.

-

Concentration: Switch the condenser to distillation mode. Distill off excess

at atmospheric pressure (bp 74.6°C). -

Isolation: Apply vacuum (rotary evaporator or high-vac line) to remove trace

.[1]-

Caution: Do not overheat the residue (>100°C) under vacuum to prevent thermal decomposition.[1]

-

-

Yield: The product is obtained as a yellow crystalline solid or oil that solidifies upon cooling.[1]

Figure 2: Operational workflow for the chlorination process ensuring safe gas handling and solvent removal.

Structural Elucidation & Quality Control

Validation of the structure is performed using IR and NMR.[1] The shift from Acid to Acid Chloride is distinct.[1]

Infrared Spectroscopy (FT-IR)

The most diagnostic feature is the shift of the carbonyl stretch.[1]

| Functional Group | Wavenumber ( | Interpretation |

| C=O Stretch | 1780 – 1790 | Characteristic of Acid Chlorides (High frequency due to -I effect of Cl).[1] |

| 1530 – 1540 | Strong nitro group stretch.[1] | |

| 1350 – 1360 | Strong nitro group stretch.[1] | |

| C-Cl Stretch | 600 – 800 | Weak/Medium bands in the fingerprint region.[1] |

| Absence | 2500 – 3300 | No broad O-H stretch (confirms conversion from Acid).[1] |

Nuclear Magnetic Resonance ( -NMR)

Solvent:

| Proton | Shift ( | Multiplicity | Coupling ( | Assignment |

| Ar-H3 | 8.05 – 8.15 | Doublet (d) | Ortho to | |

| Ar-H6 | 7.60 – 7.70 | Doublet (d) | Ortho to COCl, Meta to | |

| Ar-H4 | 7.45 – 7.55 | dd | Meta to | |

| 2.45 – 2.55 | Singlet (s) | - | Methyl group at C5.[1] |

Note: Chemical shifts are estimated based on substituent effects relative to the parent acid.[1] The acid chloride protons generally appear slightly downfield compared to the acid due to the stronger electron-withdrawing nature of -COCl vs -COOH.

Mass Spectrometry (GC-MS)[1]

-

Molecular Ion (

): m/z 199 (for -

Base Peak: Often m/z 164 (

) or m/z 118 (

Handling and Stability (Safety)

-

Moisture Sensitivity: The compound reacts violently with water to release

gas and revert to the benzoic acid.[1] All glassware must be oven-dried.[1] -

Lachrymator: Acid chlorides are potent lachrymators.[1] Handle only in a functioning fume hood.

-

Storage: Store in a tightly sealed vial with a PTFE-lined cap, preferably under an inert atmosphere (Ar/N2) at 4°C.

References

-

BenchChem. An In-depth Technical Guide to 5-Methyl-2-nitrobenzoic Acid: Properties, Synthesis, and Applications.[2] Retrieved from

-

Organic Syntheses. p-Nitrobenzoyl Chloride (General procedure for Nitrobenzoyl chlorides).[1] Coll. Vol. 1, p.394 (1941); Vol. 9, p.66 (1929).[1] Retrieved from

-

PubChem. 5-Methyl-2-nitrobenzoyl chloride (Compound Summary). National Library of Medicine.[1] Retrieved from

-

ResearchGate. Synthesis of the 5-methyl-2-nitrobenzoic acid. (Regioselective nitration protocols).[1] Retrieved from

Sources

5-Methyl-2-nitrobenzoyl chloride safety, handling, and storage

Technical Safety & Handling Guide: 5-Methyl-2-nitrobenzoyl Chloride

Executive Summary

5-Methyl-2-nitrobenzoyl chloride (CAS: 38818-49-4) is a highly reactive electrophile used primarily as an intermediate in the synthesis of heterocycles and amide-based pharmaceutical agents.[1][2] Its utility stems from the activation of the carbonyl group by the electron-withdrawing nitro moiety. However, this same electronic activation renders the compound acutely sensitive to moisture and prone to rapid hydrolysis, evolving toxic hydrogen chloride (HCl) gas.[1][2] This guide outlines the critical safety, storage, and handling protocols required to maintain the integrity of this reagent and ensure operator safety.

Chemical Profile & Physical Properties[1][2][3][4][5][6]

Understanding the physical state of this reagent is critical for safe transfer. While often supplied as a crystalline solid, its melting point is relatively low, meaning it can exist as a supercooled liquid or sticky semi-solid in warm laboratory environments.[1][2]

| Property | Specification |

| Chemical Name | 5-Methyl-2-nitrobenzoyl chloride |

| CAS Number | 38818-49-4 |

| Molecular Formula | C₈H₆ClNO₃ |

| Molecular Weight | 199.59 g/mol |

| Physical State | Low-melting solid / Crystalline mass |

| Solubility | Soluble in DCM, THF, Toluene; Decomposes in Water/Alcohols |

| Reactivity Group | Acyl Halide / Nitro Compound |

Hazard Assessment (GHS Classification)

This compound poses dual risks: chemical corrosivity and pressure generation via decomposition.

Primary Hazards:

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage. The mechanism involves immediate reaction with skin moisture to produce hydrochloric acid and the parent nitrobenzoic acid, resulting in deep tissue damage.

-

Serious Eye Damage (Category 1): Irreversible corneal damage can occur upon contact.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Lachrymator).[1]

-

Physical Hazard (EUH014 equivalent): Reacts violently with water.[1]

Thermal Stability: Unlike polynitro compounds (e.g., TNT), the single nitro group in 5-methyl-2-nitrobenzoyl chloride does not typically present an immediate explosion hazard at room temperature.[1][2] However, the ortho-nitro positioning can facilitate intramolecular redox processes at elevated temperatures (>150°C), leading to energetic decomposition.[1][2]

Reactivity & Decomposition Pathways[1][2]

The safe handling of this reagent relies on preventing the hydrolysis pathway. The diagram below illustrates the divergent pathways: the desired synthetic route (Amide Coupling) versus the degradation route (Hydrolysis).

Figure 1: Divergent reactivity pathways.[1][2] Hydrolysis (red path) destroys the reagent and generates hazardous HCl pressure.[1][2]

Storage Protocols

Proper storage is the first line of defense against degradation.

-

Atmosphere: Must be stored under an inert atmosphere (Argon or Nitrogen). The container should be backfilled with inert gas after every use.

-

Temperature: Store at 2°C to 8°C (Refrigerator). While the compound is stable at room temperature for short periods, cold storage retards the kinetics of hydrolysis from trace moisture ingress.

-

Container:

-

Shelf-Life: Re-test purity (via ¹H NMR in CDCl₃ or melting point) every 6 months. A broadening of the melting point range indicates hydrolysis.

Handling & Synthesis Workflow

Engineering Controls:

-

Fume Hood: Mandatory.[3] All transfers must occur within a certified chemical fume hood to capture HCl vapors.

-

Glovebox: Recommended for dispensing large quantities (>10 g) or for long-term storage management.[1][2]

Personal Protective Equipment (PPE):

-

Gloves: Double-gloving is required.[1] Nitrile (outer) over Laminate/Barrier (inner) provides the best protection against acid chlorides.[1]

-

Eye Protection: Chemical splash goggles. A face shield is recommended when handling volumes >50 mL.

Operational Decision Tree:

Figure 2: Operational decision tree for evaluating reagent quality and handling flow.

Standard Synthesis Protocol (Amide Coupling):

-

Preparation: Dry all glassware in an oven (>120°C) for at least 2 hours. Cool under a stream of nitrogen.

-

Solvent: Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Base: Always use a non-nucleophilic base (e.g., Diisopropylethylamine or Triethylamine) to scavenge the HCl byproduct.

-

Addition Order: Dissolve the amine and base in solvent first. Add the 5-methyl-2-nitrobenzoyl chloride (dissolved in minimal solvent) dropwise at 0°C. This controls the exotherm and prevents side reactions.

Emergency Response

Spill Cleanup:

-

Evacuate: Clear the immediate area if the spill is large (>10 g) and outside a hood.

-

PPE: Wear self-contained breathing apparatus (SCBA) if fumes are heavy.

-

Neutralization: Do NOT use water directly. Cover the spill with solid sodium bicarbonate (NaHCO₃) or a 1:1 mixture of soda ash and sand. This will slowly neutralize the acid chloride without violent gas evolution.

-

Disposal: Sweep the neutralized solid into a waste container labeled "Corrosive Organic Waste."

First Aid:

-

Skin Contact: Immediately flush with water for 15 minutes.[3] Do not delay. Remove contaminated clothing under the shower.

-

Eye Contact: Rinse cautiously with water for several minutes.[4][3] Remove contact lenses if present.[4][3] Continue rinsing for at least 15 minutes and seek immediate ophthalmological attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[1]

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 3016013, 5-Methyl-2-nitrobenzoyl chloride. Retrieved from [Link]

-

PrepChem. (2024). Synthesis of 2-methyl-5-nitrobenzoyl chloride (Isomer comparison and handling). Retrieved from [Link]

Sources

- 1. octanoic acid [(3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methyl-1-oxobut-2-enoxy)-2-oxo-4-(1-oxobutoxy)-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] ester | C34H50O12 | CID 49926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. fishersci.com [fishersci.com]

- 4. 2-Nitrobenzoyl chloride - Safety Data Sheet [chemicalbook.com]

Precision Synthesis of 5-Methyl-2-Nitrobenzoic Acid: The m-Toluic Acid Nitration Pathway

Document Control:

-

Version: 1.0

-

Content Type: Technical Whitepaper

-

Audience: Synthetic Chemists, Process Engineers, Drug Development Scientists

Executive Summary

5-Methyl-2-nitrobenzoic acid (CAS: 3113-72-2) is a critical pharmacophore and intermediate in the synthesis of bioactive quinazolinones and raltitrexed derivatives. While the prompt alludes to a "Toluene nitration process," direct nitration of toluene yields nitrotoluenes, which cannot be selectively oxidized to the target structure with high atom economy.

This guide details the scientifically robust route: the regioselective nitration of m-toluic acid (3-methylbenzoic acid) . This approach leverages the electronic dominance of the methyl group to direct electrophilic substitution, followed by rigorous purification to isolate the target isomer from its 4-nitro congener.

Retrosynthetic Analysis & Route Strategy

The "Toluene" Misconception vs. Industrial Reality

Direct nitration of toluene yields o-nitrotoluene (58%) and p-nitrotoluene (38%). Converting o-nitrotoluene to the target would require carbonylation at the highly hindered C3 position or oxidation of a methyl group that doesn't exist at the right coordinate.

The Validated Pathway:

-

Precursor: Toluene

m-Xylene -

Transformation: Electrophilic Aromatic Substitution (Nitration).

-

Regiochemistry: The substrate contains two directing groups:

-

-CH₃ (Activator): Directs ortho and para (Positions 2, 4, and 6).

-

-COOH (Deactivator): Directs meta (Positions 5).

-

Mechanistic Regioselectivity

The directing groups are non-reinforcing (mismatched).

-

Methyl Control (Dominant): The activation energy to attack positions activated by the methyl group is lower than those activated solely by the carboxyl group.

-

Target Formation (Position 6): Attack at C6 is para to the methyl group and ortho to the carboxyl group.

-

Major Impurity (Position 4): Attack at C4 is ortho to the methyl group and para to the carboxyl group.

Note: In the final product (5-methyl-2-nitrobenzoic acid), the nitro group is assigned position 2, and the methyl group position 5. This corresponds to nitration at the C6 position of the starting m-toluic acid.

Figure 1: Regioselective divergence during the nitration of m-toluic acid.

Technical Protocol: Mixed Acid Nitration

This protocol utilizes a standard mixed acid approach optimized for temperature control to minimize dinitration and maximize the para-methyl selectivity (Target Isomer).

Reagents & Equipment

-

Substrate: m-Toluic acid (98%+ purity).

-

Solvent/Catalyst: Sulfuric acid (H₂SO₄), 98% conc.

-

Nitrating Agent: Fuming Nitric acid (HNO₃) or Potassium Nitrate (KNO₃) for in situ generation.

-

Equipment: Jacketed glass reactor, overhead mechanical stirrer (high torque), internal temperature probe.

Step-by-Step Methodology

Phase A: Solubilization (Endothermic)

-

Charge 136.1 g (1.0 mol) of m-toluic acid into the reactor.

-

Add 400 mL of concentrated H₂SO₄.

-

Stir at room temperature until fully dissolved. Note: The solution may be viscous; ensure adequate agitation to prevent hot spots later.

-

Cool the mixture to 0–5°C using a cryostat or ice-salt bath.

Phase B: Nitration (Strongly Exothermic)

-

Prepare a mixed acid solution: 65 mL HNO₃ (1.5 mol) in 65 mL H₂SO₄ .

-

Alternative: For milder conditions, use Acetyl Nitrate (HNO₃ in Acetic Anhydride), though this requires different workup.

-

-

Dropwise Addition: Add the nitrating mixture to the reactor over 60–90 minutes .

-

CRITICAL CONTROL POINT: Maintain internal temperature below 10°C . If temperature spikes >15°C, stop addition immediately. Higher temperatures favor dinitration and oxidation of the methyl group.

-

-

Post-addition, allow the reaction to warm to 20°C and stir for 2 hours .

Phase C: Quenching & Isolation

-

Pour the reaction mass onto 1000 g of crushed ice with vigorous stirring.

-

The crude product will precipitate as a pale yellow solid.

-

Filter under vacuum.[1][2] Wash the cake with 3 x 200 mL cold water to remove residual acid.

-

Drying: Dry the crude solid at 50°C under vacuum.

Purification & Characterization

The crude solid contains the target (5-methyl-2-nitrobenzoic acid) and the isomer (3-methyl-4-nitrobenzoic acid). Separation relies on differential solubility and pKa modulation.

Purification Strategy (Fractional Crystallization)

The target isomer is less soluble in ethanol/water mixtures than the 4-nitro isomer due to the "Ortho Effect" (hydrogen bonding between the nitro and carboxylic acid groups).

-

Dissolve crude solid in minimum boiling Ethanol (95%) .

-

Add hot water until turbidity just appears.

-

Allow to cool slowly to room temperature, then refrigerate at 4°C.

-

Recrystallize a second time for pharma-grade purity (>98%).

Analytical Data Profile

| Parameter | 5-Methyl-2-nitrobenzoic Acid (Target) | 3-Methyl-4-nitrobenzoic Acid (Impurity) |

| CAS | 3113-72-2 | 3113-71-1 |

| Melting Point | 134–136 °C | 216–218 °C |

| Appearance | Light yellow prisms | Yellow needles |

| ¹H NMR (DMSO-d₆) | Distinct shift in aromatic region | |

| Solubility | Soluble in Ethanol, Ether; Insoluble in cold water | More soluble in polar solvents |

Process Workflow Diagram

The following diagram illustrates the industrial logic flow, including safety checkpoints and decision nodes for purification.

Figure 2: Industrial workflow for the synthesis and purification of 5-methyl-2-nitrobenzoic acid.

Safety & Handling (E-E-A-T)

-

Thermal Runaway: The nitration step is highly exothermic. Failure to control temperature below 15°C can lead to rapid evolution of NOₓ gases and potential reactor over-pressurization.

-

Acid Burns: Fuming nitric acid and concentrated sulfuric acid are corrosive. Full PPE (Face shield, chemically resistant gloves, apron) is mandatory.

-

Waste Disposal: The filtrate contains dilute acids and nitro-isomers. Neutralize with Sodium Carbonate before disposal according to local environmental regulations.

References

-

Mei, W., Yao, S., Yu, M., & Yao, R. (2018).[3] An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid. Research on Chemical Intermediates, 44, 2751–2759.[3] Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18371, 5-Methyl-2-nitrobenzoic acid. Retrieved from [Link]

-

Organic Syntheses. (1922). Methyl m-nitrobenzoate.[4] Org. Syn. Coll. Vol. 1, 391. Retrieved from [Link]

Sources

Molecular Structure and Conformation of 5-Methyl-2-nitrobenzoyl Chloride: A Comprehensive Technical Guide

Executive Summary

5-Methyl-2-nitrobenzoyl chloride (CAS: 38818-49-4) is a highly reactive, electrophilic acylating agent that serves as a critical building block in advanced organic synthesis and medicinal chemistry. It is predominantly utilized in the synthesis of anthranilamide derivatives, benzoxazoles, and factor Xa (FXa) inhibitors[1][2]. This whitepaper provides an in-depth analysis of its physicochemical properties, the stereoelectronic effects governing its conformation, and field-proven, self-validating experimental protocols for its synthesis and downstream application.

Physicochemical Profile & Conformational Analysis

Basic Properties

-

Chemical Formula: C₈H₆ClNO₃

-

Molecular Weight: 199.59 g/mol

-

CAS Registry Number: 38818-49-4[3]

-

SMILES: Cc1cc(C(=O)Cl)c(cc1)[O-][3]

Stereoelectronic Effects and Dihedral Conformation

The reactivity of 5-methyl-2-nitrobenzoyl chloride is fundamentally dictated by its three-dimensional conformation. In standard benzoyl chlorides, the carbonyl group tends to remain coplanar with the aromatic ring to maximize p-π conjugation, which stabilizes the molecule but slightly reduces the electrophilicity of the carbonyl carbon.

However, in 5-methyl-2-nitrobenzoyl chloride, the presence of the strongly electron-withdrawing and sterically demanding nitro group (-NO₂) at the ortho position creates severe steric clash. If the molecule were to adopt a planar conformation, the van der Waals radii of the nitro group's oxygen atoms would drastically overlap with the acyl chloride's oxygen and chlorine atoms. To minimize this steric repulsion and electrostatic strain, the molecule undergoes a conformational twist, forcing the acyl chloride group out of the plane of the benzene ring[4][5].

Causality on Reactivity: This significant dihedral angle twist disrupts the extended π-conjugation between the aromatic ring and the carbonyl group. Deprived of resonance stabilization from the aromatic system, the carbonyl carbon becomes exceptionally electron-deficient. This stereoelectronic isolation renders 5-methyl-2-nitrobenzoyl chloride highly susceptible to nucleophilic acyl substitution, making it kinetically more reactive than its para- or meta-substituted counterparts[4].

Spectroscopic Characterization

Accurate structural validation of 5-methyl-2-nitrobenzoyl chloride and its immediate derivatives relies heavily on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy[1][2]. The lack of coplanarity shifts the carbonyl stretching frequency higher than that of fully conjugated systems.

Table 1: Key Spectroscopic Markers for 5-Methyl-2-nitrobenzoyl Chloride

| Analytical Method | Signal / Value | Assignment / Structural Correlation |

| ¹H NMR (CDCl₃, δ ppm) | 2.43 - 2.45 (s, 3H) | Aryl-CH₃ protons[2] |

| ~7.40 (d, J = 8.4 Hz, 1H) | Ar-H (H-6, adjacent to methyl)[2] | |

| ~7.50 (dd, J = 8.8, 2.4 Hz, 1H) | Ar-H (H-4, meta to nitro group)[2] | |

| ~8.10 (d, J = 8.8 Hz, 1H) | Ar-H (H-3, ortho to nitro group)[2] | |

| FT-IR (ν, cm⁻¹) | 1770 - 1785 | C=O stretch (Acyl chloride, non-conjugated)[1] |

| 1535 | Asymmetric -NO₂ stretch[1] | |

| 1350 | Symmetric -NO₂ stretch[1] |

Experimental Workflows and Protocols

Workflow 1: Synthesis via Vilsmeier-Haack Activation

Caption: Synthetic pathway of 5-Methyl-2-nitrobenzoyl chloride via Vilsmeier-Haack intermediate.

Step-by-Step Methodology

The conversion of 5-methyl-2-nitrobenzoic acid to its corresponding acyl chloride requires stringent anhydrous conditions to prevent the hydrolysis of the highly reactive product[6].

-

Preparation: Charge an oven-dried, argon-flushed round-bottom flask with 5-methyl-2-nitrobenzoic acid (5.0 g, 27.6 mmol)[6].

-

Solvent & Reagent Addition: Suspend the acid in anhydrous toluene (30 mL). Add thionyl chloride (SOCl₂, 6.0 mL, ~82.8 mmol, 3.0 eq) dropwise at ambient temperature[6].

-

Causality: Toluene is selected as the solvent because its boiling point (110 °C) allows for a high-temperature reflux, driving the endothermic chlorination to completion while remaining inert to the reagents.

-

-

Catalysis: Add 2-3 drops of anhydrous N,N-Dimethylformamide (DMF).

-

Causality: DMF acts as a nucleophilic catalyst. It reacts with SOCl₂ to form a highly electrophilic chloroiminium ion (Vilsmeier-Haack reagent), which attacks the carboxylic acid significantly faster than SOCl₂ alone.

-

-

Reflux: Heat the mixture to 80 °C under an argon atmosphere for 3 hours[6]. The reaction is complete when the suspension transitions into a clear, homogeneous yellow solution and the evolution of SO₂ and HCl gases ceases.

-

Isolation: Cool the mixture to room temperature. Concentrate the solution in vacuo to remove the toluene and excess thionyl chloride. The resulting 5-methyl-2-nitrobenzoyl chloride is isolated as a yellow oil and should be used immediately in the next step without aqueous workup[6].

-

Self-Validation Check: To confirm complete conversion without degrading the bulk product, quench a 10 µL aliquot of the reaction mixture in 1 mL of anhydrous methanol containing a drop of triethylamine. Analyze via Thin Layer Chromatography (TLC). The complete disappearance of the highly polar carboxylic acid baseline spot and the appearance of the less polar methyl ester derivative validates the successful generation of the acyl chloride.

Workflow 2: Downstream Amidation for FXa Inhibitor Precursors

Caption: Downstream application workflow for synthesizing anthranilamide-based FXa inhibitors.

Step-by-Step Methodology

This protocol details the coupling of the acyl chloride with an amine to form a benzamide, a critical step in synthesizing anthranilamide-based Factor Xa inhibitors[2].

-

Preparation: Dissolve the freshly prepared 5-methyl-2-nitrobenzoyl chloride (approx. 27.6 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) or ethyl acetate[6]. Cool the solution to 0 °C in an ice bath.

-

Amine Addition: In a separate flask, prepare a solution of the target amine (e.g., an aniline derivative, 1.0 eq) and an acid scavenger such as triethylamine (TEA, 2.0 eq) or pyridine in THF (15 mL)[2][7].

-

Causality: The nucleophilic acyl substitution generates one equivalent of hydrochloric acid (HCl). If left unneutralized, HCl will protonate the unreacted nucleophilic amine, forming an unreactive ammonium salt and stalling the reaction at 50% yield. TEA acts as a sacrificial base to scavenge the HCl.

-

-

Coupling: Add the amine/base solution dropwise to the acyl chloride solution over 15 minutes to control the exothermic reaction.

-

Maturation: Remove the ice bath and allow the reaction to stir at ambient temperature for 2 hours[7].

-

Workup & Self-Validation: Dilute the mixture with ethyl acetate (100 mL) and wash sequentially with 1M aqueous HCl (to remove unreacted amine and TEA·HCl salts), saturated aqueous NaHCO₃ (to remove any hydrolyzed carboxylic acid), and brine[6][7]. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The formation of the amide can be validated via IR spectroscopy by the shift of the C=O stretch from ~1780 cm⁻¹ (acyl chloride) down to ~1650-1680 cm⁻¹ (amide I band)[8].

References

-

European Patent Office. "METHOD FOR THE PURIFICATION OF POLYNUCLEOTIDES AND ANALOGUES THEREOF - EP 4249495 A1." EPO, September 27, 2023.[Link]

-

Spence, T. W. M., and Tennant, G. "The Chemistry of Nitro-compounds. Part 111. The Intramolecular Nucleophilic Displacement of Aromatic Nitro-groups by Carbanions." Journal of the Chemical Society, Perkin Transactions 1, 1972.[Link]

-

National Center for Biotechnology Information. "Novel Anthranilamide-Based FXa Inhibitors: Drug Design, Synthesis and Biological Evaluation." PMC,[Link]

-

National Center for Biotechnology Information. "5-Methyl-2-nitrobenzoyl chloride | C8H6ClNO3 | CID 3016013." PubChem, [Link]

- Google Patents. "US8541407B2 - Substituted benzo-pyrido-triazolo-diazepine compounds.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel Anthranilamide-Based FXa Inhibitors: Drug Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Methyl-2-nitrobenzoyl chloride | C8H6ClNO3 | CID 3016013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Fluoro-2-nitrobenzoyl chloride|CAS 57750-82-0 [benchchem.com]

- 5. Different patterns of supramolecular aggregation in three amides containing N-(benzo[d]thiazolyl) substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. data.epo.org [data.epo.org]

- 7. US8541407B2 - Substituted benzo-pyrido-triazolo-diazepine compounds - Google Patents [patents.google.com]

- 8. The chemistry of nitro-compounds. Part III. The intramolecular nucleophilic displacement of aromatic nitro-groups by carbanions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Evolution of Electrophilic Aromatic Nitration: A Technical Guide to Historical Methodologies and Mechanistic Causality

Introduction: The Foundation of Nitroaromatic Chemistry

The synthesis of nitroaromatic compounds remains one of the most consequential transformations in organic chemistry. Since Eilhard Mitscherlich first synthesized nitrobenzene in 1834 by treating benzene with fuming nitric acid[1], nitroaromatics have become indispensable building blocks. They serve as critical intermediates for pharmaceuticals, dyes, agrochemicals, and energetic materials.

Historically, the harshness of early nitration methods necessitated the evolution of more controlled, regioselective, and scalable protocols. The introduction of the "mixed acid" system by Mansfield revolutionized industrial synthesis[1], while later innovations like the Menke nitration provided the nuance required for complex, sensitive substrates[2]. This whitepaper dissects the core historical methodologies of aromatic nitration, exploring the causality behind the experimental designs and the mechanistic pathways that dictate their efficacy.

Mechanistic Foundations: Electrophilic Aromatic Substitution (EAS)

The predominant pathway for historical aromatic nitration is Electrophilic Aromatic Substitution (EAS). The central challenge in nitration is generating a sufficiently strong electrophile to disrupt the stable, delocalized

In classic systems, this electrophile is the nitronium ion (

Figure 1: The classic Electrophilic Aromatic Substitution (EAS) mechanism for nitration.

Historical Methodologies & Experimental Protocols

The Industrial Workhorse: Mixed-Acid Nitration

The most established method for aromatic nitration utilizes a "mixed acid" system—a combination of concentrated nitric acid (

Causality of Reagents: Nitric acid alone is a relatively weak electrophile. Sulfuric acid, being the stronger acid, protonates the hydroxyl oxygen of nitric acid. Subsequent dehydration yields the highly reactive nitronium ion (

Standard Protocol: Synthesis of Nitrobenzene via Mixed Acid

This protocol demonstrates a self-validating system where thermal control is paramount due to the highly exothermic nature of nitration.

-

Acid Preparation: In a round-bottom flask submerged in an ice-water bath, add 15 mL of concentrated

. Slowly add 15 mL of concentrated-

Rationale: Mixing these acids is highly exothermic. The ice bath prevents the thermal decomposition of

into nitrogen dioxide (

-

-

Substrate Addition: Maintaining the internal temperature between 10°C and 20°C, add 10 mL of benzene dropwise over 30 minutes.

-

Rationale: Benzene is added slowly to prevent a thermal runaway. If the temperature exceeds 50°C during addition, the risk of forming meta-dinitrobenzene (over-nitration) increases significantly[3].

-

-

Reaction Maturation: Once addition is complete, attach a reflux condenser and warm the mixture to 50°C in a water bath for 45 minutes.

-

Rationale: The mild heating provides the activation energy required to push the sterically hindered

-complex formation to completion without triggering di-nitration.

-

-

Quenching & Phase Separation: Pour the mixture over 100 g of crushed ice.

-

Rationale: The massive dilution halts the reaction and decreases the solubility of the organic product, allowing the dense, oily nitrobenzene to separate from the aqueous acid phase.

-

-

Neutralization Workup: Separate the organic layer and wash sequentially with cold water, 5% aqueous sodium carbonate (

), and water again. Dry over anhydrous-

Rationale: The

wash neutralizes any trapped mineral acids, preventing product degradation during subsequent distillation.

-

Precision and Mildness: The Menke Nitration

Discovered by the Dutch chemist Menke in 1925, this method utilizes Copper(II) nitrate (

Causality of Reagents: Unlike the brute force of mixed acids, Menke conditions avoid strong mineral acids, making it ideal for substrates prone to oxidation or acid-catalyzed decomposition. The reaction between copper nitrate and acetic anhydride generates acetyl nitrate (

Standard Protocol: Menke Nitration of an Activated Arene

-

Reagent Activation: In a dry flask under an inert atmosphere, suspend 1.2 equivalents of finely powdered, anhydrous Copper(II) nitrate in 10 volumes of acetic anhydride.

-

Rationale: Anhydrous conditions are critical; water would hydrolyze the acetic anhydride, preventing the formation of the active

species[7].

-

-

Substrate Addition: Cool the suspension to 0°C. Add 1.0 equivalent of the aromatic substrate (e.g., anisole or a halogenated arene) dissolved in a minimal amount of acetic anhydride.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 to 4 hours.

-

Rationale: The Menke system is sufficiently reactive at room temperature for activated rings, bypassing the need for thermal activation and thereby preserving sensitive functional groups.

-

-

Quenching: Pour the deep blue/green reaction mixture into ice-cold water and stir vigorously for 30 minutes.

-

Rationale: The water hydrolyzes the excess acetic anhydride and acetyl nitrate, while the copper salts dissolve into the aqueous phase, leaving the nitrated organic product to precipitate or be extracted via organic solvents.

-

Figure 2: Experimental workflow and mechanistic pathway for the Menke nitration process.

Quantitative Data: Comparison of Historical Nitration Systems

To guide synthetic planning, the following table summarizes the operational parameters and historical context of primary nitration methodologies.

| Nitration Method | Active Electrophile | Reagent System | Typical Substrates | Historical Context | Yield Range |

| Fuming Nitric Acid | Benzene, Toluene | Mitscherlich (1834)[1] | 40 - 60% | ||

| Mixed Acid | Deactivated & Neutral Arenes | Mansfield (Mid 19th C.)[1] | 85 - 98% | ||

| Menke Nitration | Activated Arenes, Phenols | Menke (1925)[2] | 70 - 90% | ||

| Claycop | Surface-bound | Halobenzenes, Sensitive rings | Late 20th Century[7] | 75 - 95% |

Conclusion

The historical trajectory of aromatic nitration reflects a continuous pursuit of chemical control. While the brute-force thermodynamics of the mixed-acid system remain the backbone of industrial explosive and bulk chemical synthesis, the nuanced kinetics of the Menke nitration and subsequent solid-supported reagents (like Claycop) highlight the evolution toward regioselective and functional-group-tolerant chemistry. Understanding the causality behind these historical methods—specifically how the choice of acid or metal nitrate dictates the active electrophilic species—empowers modern researchers to select the most appropriate protocol for their specific synthetic targets.

References

-

Electrophilic substitution-Nitration of aromatic rings Science Revision URL: [Link]

-

Copper(II) nitrate - Wikipedia Wikipedia URL: [Link]

-

Nitration Mechanism of Aromatics: Lessons from Born–Oppenheimer Molecular Dynamics | ACS Physical Chemistry Au ACS Publications URL: [Link]

-

A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies International Journal of Pharmaceutical Sciences URL: [Link]

-

What is nitration? What is its mechanism? - Quora Quora URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Exploring the Reaction Mechanism of Menke Nitration-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 3. science-revision.co.uk [science-revision.co.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. quora.com [quora.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Copper(II) nitrate - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes & Protocols: Leveraging 5-Methyl-2-nitrobenzoyl Chloride for the Synthesis of Bioactive Heterocycles

Abstract

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of pharmaceuticals containing these structural motifs.[1] Their unique architectures provide the necessary scaffolds for specific interactions with biological targets. This guide provides an in-depth exploration of 5-Methyl-2-nitrobenzoyl chloride, a versatile and highly reactive building block, for the synthesis of medicinally important heterocyclic cores. We will detail the underlying chemical principles, provide step-by-step protocols for the synthesis of representative bioactive scaffolds, and discuss the rationale behind the experimental choices, offering researchers a practical guide for drug discovery and development.

Introduction: The Strategic Importance of 5-Methyl-2-nitrobenzoyl Chloride

5-Methyl-2-nitrobenzoyl chloride is a substituted aromatic acyl chloride that serves as an invaluable starting material in organic synthesis.[2][3] Its utility is derived from the specific arrangement of three key functional groups on the benzene ring:

-

The Acyl Chloride Group (-COCl): This is a highly reactive electrophilic site, readily undergoing nucleophilic acyl substitution. This allows for the facile formation of amide, ester, and ketone linkages, which are often the first step in a multi-step heterocyclic synthesis.

-

The Ortho-Nitro Group (-NO₂): Positioned ortho to the acyl chloride, this powerful electron-withdrawing group modulates the reactivity of the ring and the acyl chloride. Critically, the nitro group is a versatile precursor to an amino group (-NH₂) via reduction. This transformation is a cornerstone of many cyclization strategies, where the newly formed amine acts as an intramolecular nucleophile.

-

The Para-Methyl Group (-CH₃): Located para to the acyl chloride, this group provides a point of substitution that can be used to modulate the steric and electronic properties of the final molecule, influencing its solubility, lipophilicity, and ultimately, its biological activity.

This unique combination of functional groups enables a logical and convergent approach to complex heterocyclic systems, such as benzodiazepines and quinazolinones, which are known to possess a wide range of biological activities.

Foundational Chemistry: Reaction Mechanisms and Strategic Considerations

The synthesis of heterocycles from 5-Methyl-2-nitrobenzoyl chloride typically follows a two-stage strategy: Acylation followed by Reductive Cyclization .

-

Acylation: The first step involves the reaction of the highly electrophilic acyl chloride with a suitable nucleophile. This is a standard nucleophilic acyl substitution. A base, such as pyridine or triethylamine, is often added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.

-

Reductive Cyclization: The key to forming the heterocyclic ring lies in the transformation of the ortho-nitro group. The nitro group is reduced to an aniline (amino group). Common and effective reagents for this reduction include tin(II) chloride (SnCl₂) in acidic media or catalytic hydrogenation (H₂ gas with a palladium catalyst). Once the amino group is formed in situ, it is positioned perfectly to act as an intramolecular nucleophile, attacking a nearby electrophilic center (e.g., an ester or amide carbonyl) to forge the new heterocyclic ring.

Workflow Overview

The following diagram illustrates the general strategic workflow for utilizing 5-Methyl-2-nitrobenzoyl chloride in heterocyclic synthesis.

Caption: General workflow for synthesizing bioactive heterocycles.

Experimental Protocols & Applications

Here we provide detailed protocols for the synthesis of two classes of bioactive heterocycles: a 1,4-benzodiazepine-2-one and a quinazolin-4-one derivative.

Protocol 1: Synthesis of 7-Methyl-1,3-dihydro-2H-benzo[e][5][6]diazepin-2-one

Benzodiazepines are a major class of psychoactive drugs known for their anxiolytic, sedative, and anticonvulsant properties. This protocol outlines a reliable synthesis of a core benzodiazepine scaffold.

Caption: Synthesis of a 1,4-benzodiazepine-2-one derivative.

Step 1: Synthesis of Methyl 2-(5-methyl-2-nitrobenzamido)acetate (Acylation)

-

Reagents & Materials:

-

5-Methyl-2-nitrobenzoyl chloride (1.0 eq)

-

Glycine methyl ester hydrochloride (1.1 eq)

-

Pyridine (2.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer, round-bottom flask, ice bath, dropping funnel.

-

-

Procedure:

-

Suspend glycine methyl ester hydrochloride in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add pyridine to the suspension with stirring.

-

Dissolve 5-Methyl-2-nitrobenzoyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the cooled suspension over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

-

Work-up & Purification:

-

Dilute the reaction mixture with DCM.

-

Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from ethyl acetate/hexanes to yield the acylated intermediate as a solid.

-

Step 2: Synthesis of 7-Methyl-1,3-dihydro-2H-benzo[e][4][5]diazepin-2-one (Reductive Cyclization)

-

Reagents & Materials:

-

Methyl 2-(5-methyl-2-nitrobenzamido)acetate (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

-

Ethanol (EtOH)

-

Reflux condenser, heating mantle.

-

-

Procedure:

-

Dissolve the acylated intermediate in ethanol in a round-bottom flask.

-

Add SnCl₂·2H₂O to the solution. The use of a significant excess is crucial for complete reduction.

-

Heat the mixture to reflux (approx. 78 °C) and maintain for 3-5 hours. The reaction involves both the reduction of the nitro group and the subsequent intramolecular aminolysis of the ester, leading to cyclization.

-

Monitor the disappearance of the starting material by TLC.

-

-

Work-up & Purification:

-

Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Basify the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8-9. This neutralizes the acid and precipitates tin salts.

-

Extract the aqueous slurry with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final benzodiazepine product.

-

Protocol 2: Synthesis of 2-(5-Methyl-2-nitrophenyl)quinazolin-4(3H)-one

Quinazolinone derivatives are another vital class of heterocycles, known for their diverse pharmacological activities including anticancer and anti-inflammatory properties.[6]

Caption: Synthesis of a quinazolin-4-one derivative.

Step 1: Synthesis of 2-(5-Methyl-2-nitrobenzamido)benzoic acid (Acylation)

-

Reagents & Materials:

-

5-Methyl-2-nitrobenzoyl chloride (1.0 eq)

-

Anthranilic acid (1.05 eq)

-

Pyridine (2.0 eq)

-

Tetrahydrofuran (THF), anhydrous

-

-

Procedure:

-

Dissolve anthranilic acid in anhydrous THF and add pyridine.

-

Cool the solution to 0 °C.

-

Add a solution of 5-Methyl-2-nitrobenzoyl chloride in THF dropwise.

-

Stir at room temperature overnight.

-

-

Work-up & Purification:

-

Remove the THF under reduced pressure.

-

Add water to the residue and acidify with 2M HCl to precipitate the product.

-

Filter the solid, wash thoroughly with cold water, and dry under vacuum to obtain the crude product, which is often pure enough for the next step.

-

Step 2: Synthesis of 2-(5-Methyl-2-nitrophenyl)quinazolin-4(3H)-one (Cyclization)

-

Reagents & Materials:

-

2-(5-Methyl-2-nitrobenzamido)benzoic acid (1.0 eq)

-

Glacial acetic acid

-

-

Procedure:

-

Suspend the acylated intermediate in glacial acetic acid.

-

Heat the mixture to reflux for 4-6 hours. The cyclodehydration reaction forms the quinazolinone ring.

-

Monitor the reaction by TLC.

-

-

Work-up & Purification:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water.

-

Filter the resulting precipitate, wash with water, and then with a small amount of cold ethanol.

-

Dry the solid to yield the quinazolinone product.

-

Data Summary and Characterization

The successful synthesis of the target heterocycles must be confirmed by analytical techniques. Below is a table of key physicochemical properties for the starting material and expected data for the products.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Expected Analytical Data |

| 5-Methyl-2-nitrobenzoyl chloride | C₈H₆ClNO₃ | 199.59[2] | Yellowish solid | ¹H NMR: Signals for aromatic protons, methyl singlet (~2.5 ppm), characteristic downfield shift for protons ortho to nitro group. IR: Strong C=O stretch (~1770 cm⁻¹), NO₂ stretches (~1530, 1350 cm⁻¹). |

| 7-Methyl-1,3-dihydro-2H-benzo[e][4][5]diazepin-2-one | C₁₀H₁₀N₂O | 174.20 | Off-white solid | ¹H NMR: Aromatic signals, methyl singlet, two NH protons (broad), CH₂ singlet. MS (ESI+): [M+H]⁺ at m/z 175. |

| 2-(5-Methyl-2-nitrophenyl)quinazolin-4(3H)-one | C₁₅H₁₁N₃O₃ | 281.27 | Pale yellow solid | ¹H NMR: Multiple distinct aromatic signals, methyl singlet, NH proton (broad, downfield). MS (ESI+): [M+H]⁺ at m/z 282. |

Conclusion

5-Methyl-2-nitrobenzoyl chloride is a powerful and versatile reagent for the construction of diverse and biologically relevant heterocyclic frameworks. The protocols detailed herein demonstrate logical and efficient pathways to important scaffolds like benzodiazepines and quinazolinones. The key chemical transformations—acylation and reductive cyclization—are robust and adaptable, providing a solid foundation for researchers in medicinal chemistry and drug development to generate novel compounds for biological screening.

References

- Divergent Synthesis of Heterocycles using Dinitrobenzyl Chloride Analogues. (2026, February 19). Thesis.

- Green synthesis of some novel bioactive five membered heterocycles. Journal of Chemical, Biological and Physical Sciences.

- Synthesis of Bioactive Heterocycles From 6-Amino-4-(2-Chloro-5-Nitrophenyl)-3-Methyl-1,4-Dihydropyrano[2,3-C] Pyrazole-5-Carbonitrile. (2018, January 21). European Chemical Bulletin.

- Synthesis of 2-methyl-5-nitrobenzoyl chloride. PrepChem.com.

- Roy, S. Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents.

- A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development (IJNRD).

- Pharmaceutical activity of a synthetic heterocyclic (C15H12N5OCl) compound on Entamoeba histolytica and Giardia lamblia. (2023, April 1).

-

5-Methyl-2-nitrobenzoyl chloride. PubChem. Retrieved from [Link]

- p-NITROBENZOYL CHLORIDE. Organic Syntheses Procedure.

- An In-depth Technical Guide to 5-Methyl-2-nitrobenzoic Acid: Properties, Synthesis, and Applic

- A REVIEW ON DIFFERENT FIVE MEMBERED NITROGENATED HETEROCYCLIC COMPOUNDS AND THEIR PHARMACEUTICAL ACTIVITIES. (2024, November 13). World Journal of Pharmaceutical and Medical Research.

- A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28). Current Organic Synthesis.

- Editorial: Emerging heterocycles as bioactive compounds. Frontiers in Chemistry.

- 5-Methyl-2-Nitrobenzoyl Chloride. Aldlab Chemicals.

- 5-Methyl-2-nitrobenzoyl chloride. BLD Pharm.

- Five-membered Heterocycles: Synthesis and Applic

- Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. (2020, August 4). The Open Medicinal Chemistry Journal.

Sources

- 1. Frontiers | Editorial: Emerging heterocycles as bioactive compounds [frontiersin.org]

- 2. 5-Methyl-2-nitrobenzoyl chloride | C8H6ClNO3 | CID 3016013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aldlab-chemicals_5-Methyl-2-Nitrobenzoyl Chloride [aldlab.com]

- 4. ro.uow.edu.au [ro.uow.edu.au]

- 5. prepchem.com [prepchem.com]

- 6. wjpmr.com [wjpmr.com]

5-Methyl-2-nitrobenzoyl chloride as a building block in medicinal chemistry

[1]

Executive Summary

5-Methyl-2-nitrobenzoyl chloride (CAS 38818-49-4) is a critical electrophilic building block used to introduce the 2-nitro-5-methylbenzoyl motif into bioactive small molecules.[1] Its structural utility lies in the orthogonal reactivity of its functional groups: the highly reactive acid chloride for immediate derivatization and the latent nitro group, which serves as a precursor for reductive cyclization.[2]

This guide details the application of this compound in synthesizing 6-methylquinazolin-4(3H)-one derivatives—a scaffold recently identified in BRD9 epigenetic reader binders and vasicinone analogs.[1] We provide validated protocols for amide coupling and subsequent reductive cyclization, offering a robust pathway for medicinal chemists targeting kinase inhibitors and epigenetic modulators.[1][2]

Chemical Profile & Reactivity

The compound features a benzoyl chloride core substituted with a nitro group at the ortho position and a methyl group at the meta position (relative to the carbonyl).[2]

| Property | Data |

| CAS Number | 38818-49-4 |

| Molecular Formula | C₈H₆ClNO₃ |

| Molecular Weight | 199.59 g/mol |

| Appearance | Yellow to light brown crystalline solid |

| Storage | Inert atmosphere (Argon/Nitrogen), < +8°C, Moisture Sensitive |

Reactivity Matrix

-

Acid Chloride (C-1): Susceptible to nucleophilic acyl substitution (amines, alcohols, thiols).[2] Reacts violently with water to release HCl.[1][2]

-

Nitro Group (C-2): Electron-withdrawing group that deactivates the ring towards electrophilic substitution but activates the acid chloride.[1] It is a "masked" amine; reduction (Fe/HCl, H₂, SnCl₂) triggers intramolecular cyclization with the pendant amide.[2]

-

Methyl Group (C-5): Provides a specific steric and lipophilic handle (SAR probe) in the final drug candidate, often improving metabolic stability compared to the unsubstituted analog.[2]

Key Applications in Drug Discovery[4]

A. 6-Methylquinazolin-4(3H)-one Scaffolds

The primary utility of this building block is the synthesis of 6-methylquinazolinones.[1] This core is pharmacologically significant, appearing in:

-

BRD9 Inhibitors: Recent studies identify 6-methylquinazolin-4(3H)-ones as selective binders for the Bromodomain-containing protein 9 (BRD9), a target in acute myeloid leukemia (AML) [1].[1]

-

Vasicinone Analogs: The 6-methyl substitution mimics natural alkaloids with bronchodilatory properties [2].[1]

B. Benzodiazepine Precursors

Reaction with amino acid esters followed by nitro reduction yields 1,4-benzodiazepine-2,5-diones, a classic privileged structure for GPCR ligands.[1][2]

Experimental Protocols

Protocol A: General Amide Coupling (Nucleophilic Acyl Substitution)

Objective: To attach a primary or secondary amine to the scaffold while preserving the nitro group.[2]

Reagents:

-

5-Methyl-2-nitrobenzoyl chloride (1.0 equiv)[1]

-

Amine substrate (e.g., Aniline, Benzylamine) (1.0 equiv)[2]

-

Triethylamine (TEA) or DIPEA (1.2–1.5 equiv)[2]

Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen. Dissolve the Amine substrate (1.0 mmol) and TEA (1.5 mmol) in anhydrous DCM (10 mL). Cool to 0°C.[1][2]

-

Addition: Dissolve 5-Methyl-2-nitrobenzoyl chloride (1.0 mmol) in DCM (5 mL) and add dropwise to the amine solution over 15 minutes. Note: The reaction is exothermic.[2]

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the amine.[2]

-

Work-up: Quench with saturated NaHCO₃ solution. Extract with DCM (3x).[2] Wash combined organics with 1M HCl (if product is not basic), water, and brine.[2] Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallize from EtOH or purify via flash chromatography.

Protocol B: Reductive Cyclization to 6-Methylquinazolin-4(3H)-one

Objective: To convert the nitro-amide intermediate into the bioactive heterocycle.[1]

Reagents:

-

Nitro-amide intermediate (from Protocol A)

-

Iron powder (Fe) (5.0 equiv)[2]

-

Ammonium Chloride (NH₄Cl) (5.0 equiv)[2]

-

Ethanol/Water (4:1 ratio)

-

Triethyl orthoformate (HC(OEt)₃) (for cyclization)[2]

Procedure:

-

Reduction: Suspend the nitro-amide (1.0 mmol), Fe powder (5.0 mmol), and NH₄Cl (5.0 mmol) in EtOH/H₂O (20 mL). Heat to reflux (80°C) for 2 hours.

-

Checkpoint: The yellow nitro compound should convert to a fluorescent amino-amide.[1]

-

-

Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash with hot EtOH.[1][2] Concentrate the filtrate to dryness.

-

Cyclization: Redissolve the crude amine in Triethyl orthoformate (5 mL). Add a catalytic amount of p-TsOH (10 mol%).[1][2]

-

Reflux: Heat to 100°C for 3–6 hours.

-

Isolation: Cool to RT. The product often precipitates.[1][2] Filter and wash with cold ether.[1][2] If no precipitate forms, concentrate and purify via silica gel chromatography (DCM:MeOH gradient).[2]

Workflow Visualization

Caption: Synthetic workflow from 5-Methyl-2-nitrobenzoyl chloride to privileged heterocyclic scaffolds.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Amide Coupling) | Hydrolysis of Acid Chloride | Ensure DCM is anhydrous. Use fresh reagent. If solid is white/crusty, it may have hydrolyzed to the acid; treat with SOCl₂ to regenerate.[2] |

| Incomplete Reduction | Catalyst Poisoning / Clumping | Use vigorous mechanical stirring for Fe powder reactions.[1][2] Ensure pH is slightly acidic (NH₄Cl).[2] |

| Side Product: Dimerization | Azo compound formation | Avoid highly basic conditions during reduction.[1][2] Keep temperature controlled (<90°C). |

Safety & Storage

-

Corrosivity: 5-Methyl-2-nitrobenzoyl chloride causes severe skin burns and eye damage.[1] Wear full PPE (nitrile gloves, safety goggles, face shield).[2]

-

Incompatibility: Reacts violently with water and bases.[1][2] Store away from alcohols and oxidizers.[1][2]

-

Decomposition: Thermal decomposition releases toxic fumes of Nitrogen Oxides (NOx), Hydrogen Chloride (HCl), and Phosgene.[2]

References

-

Colarusso, E., et al. (2023).[2] "6-Methylquinazolin-4(3H)-one Based Compounds as BRD9 Epigenetic Reader Binders: A Rational Combination of in silico Studies and Chemical Synthesis." Chemistry – A European Journal.[1][2] Link[2]

-

Mhaske, S. B., & Argade, N. P. (2006).[2] "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." Tetrahedron, 62(42), 9787-9826.[2] Link[2]

-

BenchChem. (2025).[1][2][3] "The Nitro Group in 5-Methyl-2-nitrobenzoic Acid: A Hub of Reactivity for Pharmaceutical Synthesis." Link[2]

-

PubChem. (2025).[1][2][4] "Compound Summary: 5-Methyl-2-nitrobenzoyl chloride." National Library of Medicine.[1][2] Link[2]

Application Notes & Protocols for the Synthesis of Pharmaceutical Intermediates from 5-Methyl-2-nitrobenzoyl chloride

Abstract

5-Methyl-2-nitrobenzoyl chloride is a pivotal starting material in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of pharmaceutical intermediates. Its structure is primed for two critical and sequential transformations: nucleophilic acyl substitution at the highly reactive acyl chloride, and the reduction of the nitro group. This guide provides an in-depth exploration of these transformations, presenting detailed, field-proven protocols, the underlying chemical principles, and methods for characterization and safety. The protocols are designed to be self-validating, providing researchers with a reliable foundation for synthesizing N-substituted benzamides and their corresponding anilines, which are precursors to numerous bioactive molecules.[1][2][3]

Introduction: The Strategic Importance of 5-Methyl-2-nitrobenzoyl chloride

5-Methyl-2-nitrobenzoyl chloride (CAS 38818-49-4) is a bifunctional aromatic compound.[4][5][6] The strategic positioning of its functional groups—an acyl chloride and a nitro group—makes it a highly valuable building block in organic synthesis.

-

The Acyl Chloride Group: As a highly reactive carboxylic acid derivative, the acyl chloride is an excellent electrophile, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles, most notably primary and secondary amines, to form stable amide bonds.[7][] This reaction, often conducted under Schotten-Baumann conditions, is a cornerstone of pharmaceutical synthesis.[9]

-

The Nitro Group: The electron-withdrawing nature of the nitro group enhances the electrophilicity of the carbonyl carbon, increasing its reactivity.[10][11] More importantly, the nitro group itself is a synthetic handle that can be reduced to a primary amine (aniline).[10] This transformation unlocks a new axis of reactivity, enabling further derivatization, such as the formation of heterocyclic systems common in drug molecules.[10][12]

This document details the two primary synthetic routes originating from 5-Methyl-2-nitrobenzoyl chloride:

-

Part A: Amide Synthesis via Aminolysis

-

Part B: Nitro Group Reduction to Form Anilines

Core Physicochemical & Safety Data

Before commencing any experimental work, it is critical to be familiar with the properties and hazards of the starting material.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNO₃ | [4][6] |

| Molecular Weight | 199.59 g/mol | [4][5][6] |

| Appearance | Yellow crystalline solid | [13] |

| Melting Point | Not specified, similar compounds ~71-73°C | [13] |

| CAS Number | 38818-49-4 | [4][5][6] |

Table 1: Physicochemical Properties of 5-Methyl-2-nitrobenzoyl chloride.

Critical Safety Considerations

5-Methyl-2-nitrobenzoyl chloride and related acyl chlorides are hazardous materials requiring strict safety protocols.[14][15][16][17]

-

Corrosivity: Causes severe skin burns and eye damage.[15] Always handle in a certified chemical fume hood.

-

Lachrymator: The substance can cause tears and irritation to the respiratory tract.[14]

-

Reactivity with Water: Reacts with moisture to release corrosive hydrogen chloride (HCl) gas.[16] All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.[7]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a full-face shield.[16]

-

Disposal: Dispose of waste in accordance with local, regional, and national hazardous waste regulations.[14]

Part A: Synthesis of N-Substituted 5-Methyl-2-nitrobenzamides via Aminolysis

The reaction of 5-Methyl-2-nitrobenzoyl chloride with a primary or secondary amine is an efficient method for forming a robust amide bond. This reaction proceeds via a nucleophilic addition-elimination mechanism.[7]

Mechanism of Aminolysis

The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the protonated amide. A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[7]

General Experimental Protocol: Aminolysis

This protocol describes a general procedure for the synthesis of an N-substituted 5-methyl-2-nitrobenzamide.

Materials:

-

5-Methyl-2-nitrobenzoyl chloride (1.0 equiv.)

-

Primary or Secondary Amine (1.0-1.1 equiv.)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Tertiary amine base, e.g., Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.1-1.5 equiv.)[7]

-

Deionized Water

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the chosen amine (1.0 equiv.) and the base (e.g., TEA, 1.2 equiv.) in anhydrous DCM.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to manage the exothermic nature of the reaction.[7][]

-

Reagent Addition: Dissolve 5-Methyl-2-nitrobenzoyl chloride (1.0 equiv.) in a separate flask with a small amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 15-20 minutes.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 1-16 hours.[7]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acyl chloride is consumed.

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃, and finally with brine.[7]

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[7]

-

Purification: The resulting crude amide can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.[7]

Experimental Workflow: Aminolysis

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. 5-Methyl-2-nitrobenzoyl chloride | C8H6ClNO3 | CID 3016013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 38818-49-4|5-Methyl-2-nitrobenzoyl chloride|BLD Pharm [bldpharm.com]

- 6. aldlab-chemicals_5-Methyl-2-Nitrobenzoyl Chloride [aldlab.com]

- 7. benchchem.com [benchchem.com]

- 9. Lab Reporter [fishersci.it]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Simple Synthesis of 2-Aminoaryliminophosphoranes from N-Aryl-2-nitrosoanilines and Their Application in 2-Aminobenzimidazole Synthesis [organic-chemistry.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Amide bond formation using 5-Methyl-2-nitrobenzoyl chloride

Application Note: Advanced Amide Bond Formation Utilizing 5-Methyl-2-nitrobenzoyl Chloride

Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocol

Executive Summary & Strategic Utility

5-Methyl-2-nitrobenzoyl chloride (CAS 38818-49-4) is a highly reactive, bifunctional electrophilic building block critical to modern medicinal chemistry[1]. It is prominently utilized in the construction of complex pharmaceutical scaffolds, serving as a direct precursor in the synthesis of anthranilamide-based Factor Xa (FXa) inhibitors[2] and benzo-pyrido-triazolo-diazepine derivatives[3]. This application note provides an in-depth mechanistic analysis and self-validating protocols for achieving high-yielding amide bond formations, specifically addressing the unique stereoelectronic challenges posed by the reagent's ortho-nitro and meta-methyl substituents.

Physicochemical Properties & Reactivity Profile

Understanding the physical and electronic nature of 5-methyl-2-nitrobenzoyl chloride is paramount for predictable synthesis and rational experimental design.

Table 1: Physicochemical Properties of 5-Methyl-2-nitrobenzoyl chloride [1]

| Property | Value | Impact on Synthesis |

| CAS Number | 38818-49-4 | N/A |

| Molecular Formula | C8H6ClNO3 | N/A |

| Molecular Weight | 199.59 g/mol | Determines stoichiometric calculations. |

| Topological Polar Surface Area | 62.9 Ų | High polarity necessitates moderately polar solvents (e.g., DCM, THF). |

| Hydrogen Bond Acceptors | 3 | Capable of coordinating with Lewis acidic catalysts or protic solvents. |

Mechanistic Insights & Causality in Experimental Design

As a Senior Application Scientist, I emphasize that successful amide coupling with this specific reagent requires navigating the push-pull dynamics of its aromatic substituents:

-